Disilanol

Hydrogen-bonding catalysis Organocatalysis Reaction kinetics

Researchers face limited access to high-purity, dual-functional organosilicon building blocks. Disilanol (CAS 87963-93-7) solves this with unique cooperative hydrogen-bonding for metal-free catalysis and precise polymer synthesis. - Enables high-MW siloxanes (>60 kDa) with cyclosiloxane byproducts below 100 ppm. - Catalytic activity exceeds silanediols and triarylsilanols in Friedel-Crafts additions. - Standard pack sizes available (0.1 g, 0.5 g, 1 g, bulk/custom); custom synthesis supported.

Molecular Formula H6OSi2
Molecular Weight 78.22 g/mol
Cat. No. B1248394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilanol
Molecular FormulaH6OSi2
Molecular Weight78.22 g/mol
Structural Identifiers
SMILESO[SiH2][SiH3]
InChIInChI=1S/H6OSi2/c1-3-2/h1H,3H2,2H3
InChIKeyGKOZKEKDBJADSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disilanol Technical Overview


Disilanol is a silicon-based compound belonging to the silanol class, characterized by the molecular formula H6OSi2 (CAS: 87963-93-7), with a molecular weight of 78.22 g/mol [1]. Disilanol derivatives, including 1,3-disiloxanediols, alkyl-substituted variants, and polyhedral oligomeric silsesquioxane (POSS) disilanols, represent a versatile family of organosilicon compounds with applications spanning catalysis, polymer chemistry, and materials science [2]. The compound class features dual silanol (Si-OH) functionalities positioned on distinct silicon atoms, which enables unique reactivity profiles and hydrogen-bonding capabilities not achievable with monosilanols or silanediols [3].

Dual silanol (Si-OH) sites enable cooperative hydrogen-bonding distinct from monosilanols
1,3-Disiloxanediol architecture supports unique reactivity profiles in organocatalysis and polymerization
POSS disilanol frameworks offer defined geminal silanol environments for surface-site mimicry

Why Disilanol Cannot Be Substituted


Generic substitution within the silanol family is not scientifically viable due to substantial differences in catalytic activity, polymerization behavior, and hydrogen-bonding cooperativity that are directly attributable to Si-O-Si connectivity and the spatial arrangement of silanol groups. 1,3-Disiloxanediols exhibit enhanced catalytic activity relative to silanediols and triarylsilanols due to cooperative hydrogen-bonding effects enabled by the disiloxane backbone [1]. In polymerization applications, α,ω-disilanols produce fundamentally different product distributions and molecular weights compared to monosilanols or silanediols when subjected to identical condensation conditions [2]. Furthermore, the geminal disilanol configuration in POSS frameworks exhibits distinct hydrogen-bonding behavior—both in solution and solid state—that differs from isolated silanol sites on conventional silica surfaces, making substitution with simpler silanols ineffective for applications requiring precise molecular recognition or surface-site mimicry [3].

Cooperative hydrogen-bonding effects critical for catalysis may not transfer to monosilanols or silanediols lacking the disiloxane backbone.

Polycondensation product distribution and molecular weight can shift significantly when substituting α,ω-disilanols with monosilanols under identical conditions.

Geminal silanol H-bonding in POSS frameworks may not be replicated by isolated silanol sites on conventional silica, limiting surface-site mimicry.

Disilanol Comparative Performance Evidence


Friedel-Crafts Catalysis Outperforms Silanediols

1,3-Disiloxanediols exhibit enhanced catalytic activity relative to silanediols and triarylsilanols in the Friedel-Crafts addition of indole to trans-β-nitrostyrene. Reaction progress kinetic analysis confirms first-order dependence on catalyst concentration with no evidence of catalyst self-association or deactivation under reaction conditions [1]. The disiloxanediol catalyst proved robust and recoverable with no product inhibition observed [2].

Friedel-Crafts catalysis
Head-to-head
1,3-Disiloxanediols: first-order kinetics, no self-association; reported higher activity vs. silanediols and triarylsilanols. RPKA confirms monomeric active catalyst.
Supports robust organocatalysis workflow
Catalyst recovery demonstrated; no product inhibition
Hydrogen-bonding catalysis Organocatalysis Reaction kinetics

Low Cyclosiloxane Byproduct Polycondensation

α,ω-Disilanols polymerized with homoconjugated acid catalysts produce high-molecular-weight siloxanes (Mn >60 kDa) while generating less than 100 ppm of octamethylcyclotetrasiloxane (D4) byproduct [1]. The homoconjugated catalysts—specifically trifluoroacetic acid tetramethylguanidinium and tetrabutylphosphonium complexes—enable polycondensation that avoids the high cyclosiloxane formation characteristic of conventional strong Brønsted acid or base catalysts [2].

Cyclosiloxane byproduct
Class-level
α,ω-Disilanol + homoconjugated acid catalyst: D4 cyclics 60 kDa
Enables high-purity silicone synthesis
Class-level inference; verify per formulation
Silicone synthesis Polymer chemistry Byproduct minimization

Narrow-Dispersity Linear Polyethylene Production

Titanium(IV) precursors anchored to alkyl-substituted polyhedral oligomeric silsesquioxane (POSS) disilanol function as active ethylene polymerization catalysts at high temperatures in combination with ethylaluminum sesquichloride (Et3Al2Cl3) co-catalyst. The resulting polyethylene is linear, crystalline, and displays narrow molecular weight dispersities [1].

Polyethylene dispersity
Cross-study
Ti-POSS disilanol catalyst yields linear, crystalline PE with narrow molecular weight dispersity
Supports controlled polymer architecture
Low-MW product; dispersity values not specified
Olefin polymerization Metallasilsesquioxane catalysis Polyethylene synthesis

O-Silyl-Urethane Linkages in Oxygen-Permeable Polyurethanes

Polysiloxane-disilanol reacts with isocyanate-capped polysiloxane prepolymers to form polysiloxane-polyurethanes containing O-silyl-urethane linkages. The resulting materials function as highly oxygen-permeable membranes suitable for soft contact lenses, transdermal drug delivery systems, and bandage applications [1].

Oxygen-permeable PU
Supporting evidence
Polysiloxane-disilanol forms O-silyl-urethane linkages, yielding membranes with high oxygen permeability
Supports biomedical material research
Soft contact lens application reported
Biomaterials Contact lens materials Oxygen-permeable polymers

Disilanol High-Value Applications


Hydrogen-Bonding Organocatalysis for Fine Chemical Synthesis

1,3-Disiloxanediols function as robust, recoverable hydrogen-bonding catalysts for Friedel-Crafts additions and related transformations where enhanced activity relative to silanediols and triarylsilanols is required [1]. The absence of catalyst self-association and product inhibition enables sustained catalytic turnover in batch and potentially continuous-flow processes. Suitable for pharmaceutical intermediate synthesis requiring mild, metal-free catalytic conditions with predictable first-order kinetics.

Low-Cyclosiloxane Silicone Polymer Manufacturing

α,ω-Disilanols polymerized with homoconjugated acid catalysts produce high-molecular-weight siloxanes (Mn >60 kDa) while maintaining cyclosiloxane byproduct levels below 100 ppm [1]. This application is particularly valuable for producing silicones intended for personal care, medical device, and electronics applications where regulatory limits on D4/D5 cyclosiloxanes are stringent. The catalyst system's specificity for disilanol substrates over monosilanols or silanediols necessitates careful starting material selection.

Specialty Polyolefin Synthesis via Metallasilsesquioxane Catalysis

Ti(IV) complexes anchored to disilanol POSS frameworks catalyze ethylene polymerization to yield linear, crystalline polyethylene with narrow molecular weight dispersity at elevated temperatures [1]. This catalyst architecture is suited for producing specialty low-molecular-weight polyethylenes used in waxes, lubricants, and polymer additives where controlled chain length and narrow distribution are performance-critical. The disilanol POSS ligand provides a well-defined, single-site catalytic environment distinct from heterogeneous silica-supported systems.

Oxygen-Permeable Biomedical Polyurethanes and Contact Lens Materials

Polysiloxane-disilanol serves as a key building block for synthesizing polysiloxane-polyurethanes containing O-silyl-urethane linkages, yielding materials that combine high oxygen permeability with polyurethane mechanical properties [1]. This application scenario extends to soft contact lenses, transdermal drug delivery membranes, and oxygen-permeable wound dressings where silicone's intrinsic hydrophobicity is mitigated through polyurethane integration. The disilanol functionality enables the specific O-silyl-urethane bond formation essential for this material architecture.

Application
Selection Property
Validation Focus
Hydrogen-bonding organocatalysis
Catalytic activity and robustness
Turnover kinetics and recovery validation
Low-cyclosiloxane silicone manufacturing
Polycondensation byproduct control
Cyclosiloxane level verification
Specialty polyolefin synthesis
Catalyst architecture and product dispersity
Narrow molecular weight distribution verification
Oxygen-permeable biomedical materials
O-silyl-urethane linkage formation
Permeability and mechanical testing

Technical Documentation Hub

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